5-(3-chlorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide
Overview
Description
5-(3-chlorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1040035 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Activity of Pyrazolines
Research has demonstrated the potential of certain pyrazoline derivatives as insecticides. For example, derivatives have shown significant activity against pests like American cockroaches and house flies under various synergistic conditions. The study highlights the role of substituents on the pyrazoline ring in enhancing insecticidal effects, suggesting a promising area of research for developing new pest control agents (Hasan et al., 1996).
Cytotoxicity of Pyrazole Derivatives
Another study focused on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work underscores the potential of pyrazole derivatives in cancer research, particularly in identifying new compounds with cytotoxic properties (Hassan et al., 2014).
Antimycobacterial Activity
Research on N-phenylpyrazine-2-carboxamides, including those with chloro substituents, has shown significant in vitro activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in addressing antimycobacterial resistance and developing new treatments for tuberculosis (Zítko et al., 2013).
Antimicrobial and Anticancer Agents
Pyrazole and isoxazole-based heterocycles have been synthesized and evaluated for their anti-HSV-1 and cytotoxic activities. Such studies contribute to the ongoing search for new antimicrobial and anticancer agents, showing the versatility of these heterocyclic compounds in medicinal chemistry (Dawood et al., 2011).
Synthesis and Structural Studies
The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with chlorophenyl groups, highlight the importance of structural studies in understanding the properties and potential applications of these compounds in various scientific domains (Lv et al., 2013).
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)13-26-10-9-20(24-26)23-21(27)18-12-19(28-25-18)16-3-2-4-17(22)11-16/h2-12H,13H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNVFCPYOLSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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